molecular formula C11H14N2O2 B1470592 4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid CAS No. 1504686-12-7

4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid

Cat. No.: B1470592
CAS No.: 1504686-12-7
M. Wt: 206.24 g/mol
InChI Key: GZOSVRSDOXWFRQ-UHFFFAOYSA-N
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Description

4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a benzoic acid moiety through a methylene bridge

Preparation Methods

The synthesis of 4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment to Benzoic Acid: The synthesized azetidine ring is then attached to the benzoic acid moiety through a methylene bridge using suitable reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperatures, and catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

4-[(3-Aminoazetidin-1-yl)methyl]benzoic acid can be compared with other similar compounds, such as:

    4-[(3-Aminoazetidin-1-yl)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-[(3-Aminoazetidin-1-yl)methyl]benzamide: Contains a benzamide moiety instead of benzoic acid.

    4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile: Features a benzonitrile moiety instead of benzoic acid.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

4-[(3-aminoazetidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-6-13(7-10)5-8-1-3-9(4-2-8)11(14)15/h1-4,10H,5-7,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSVRSDOXWFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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